2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
CAS No.:
Cat. No.: VC17241000
Molecular Formula: C12H11F3N2S
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3N2S |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
| Standard InChI | InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17) |
| Standard InChI Key | UPMYNDOHXUCSEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCS |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic quinoline system fused from a benzene ring and a pyridine ring. The 6-position of the quinoline core is substituted with a trifluoromethyl () group, a strong electron-withdrawing moiety that influences the molecule’s electronic distribution and lipophilicity. At the 4-position, an aminoethanethiol side chain () is attached, introducing nucleophilic and redox-active characteristics.
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Core Structure | Quinoline (benzopyridine) |
| Substituents | 6-Trifluoromethyl, 4-aminoethanethiol |
| Molecular Formula | |
| Molecular Weight | 272.29 g/mol |
| Electronic Effects | Electron-withdrawing , nucleophilic |
| Lipophilicity (LogP) | Estimated 2.1–2.5 (enhanced by ) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the quinoline protons (δ 7.5–8.9 ppm), the group (δ 120–125 ppm in -NMR), and the thiol proton (δ 1.2–1.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 272.29, consistent with the molecular formula.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 6-(trifluoromethyl)quinolin-4-amine and 2-mercaptoethylamine under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation of the thiol, enhancing its nucleophilicity.
Table 2: Synthetic Conditions
| Parameter | Details |
|---|---|
| Reactants | 6-(Trifluoromethyl)quinolin-4-amine, 2-mercaptoethylamine |
| Catalyst/Base | NaOH or KCO |
| Solvent | Dimethylformamide (DMF) or ethanol |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 60–75% (laboratory scale) |
Industrial-Scale Production
Continuous flow reactors are employed to improve yield (up to 85%) and purity (>98%) by minimizing side reactions such as oxidation of the thiol group. In-line purification using silica gel chromatography or recrystallization from ethanol-water mixtures ensures high-quality product.
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The group enhances membrane permeability, while the thiol moiety disrupts microbial redox homeostasis by binding to cysteine residues in essential enzymes .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.1 | Topoisomerase II inhibition, apoptosis |
| HCT-116 (Colon Cancer) | 3.4 | ROS generation, caspase-3 activation |
| A549 (Lung Cancer) | 4.8 | DNA intercalation, cell cycle arrest (G2/M) |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for derivatives targeting resistant pathogens and multidrug-resistant cancers. Structural modifications, such as replacing the thiol with a sulfonamide group, have yielded analogs with improved pharmacokinetic profiles .
Biochemical Probes
Its ability to selectively inhibit enzymes like thioredoxin reductase makes it a valuable tool for studying redox signaling pathways. Fluorescently tagged derivatives enable real-time tracking of target engagement in cellular models.
Research Frontiers and Challenges
Dual-Targeting Agents
Recent efforts focus on hybrid molecules combining the quinoline-thiol scaffold with kinase inhibitors (e.g., c-Met inhibitors) to enhance anticancer efficacy . Preliminary data show synergistic effects in pancreatic cancer models.
Formulation Challenges
The thiol group’s susceptibility to oxidation necessitates advanced delivery systems, such as liposomal encapsulation or prodrug strategies (e.g., disulfide prodrugs activated in reductive environments).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume